Patuletin has been reported in Prosopis cineraria, Artemisia annua, and other organisms with data available.
structure given in first source; inhibits aldose reductase in rat lens
Patuletin
CAS No.: 519-96-0
Cat. No.: VC21327028
Molecular Formula: C16H12O8
Molecular Weight: 332.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 519-96-0 |
|---|---|
| Molecular Formula | C16H12O8 |
| Molecular Weight | 332.26 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one |
| Standard InChI | InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3 |
| Standard InChI Key | JMIFIYIEXODVTO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
| Melting Point | 262 - 264 °C |
Introduction
Chemical Structure and Properties
Patuletin (C₁₆H₁₂O₈) is a trimethoxyflavone, structurally characterized by a flavone backbone with methoxy and hydroxyl substituents. Key structural features include:
Structural Similarities and Derivatives
Patuletin exhibits notable structural resemblance to co-crystallized ligands of key enzymes, such as B70 (CrtM ligand) and F86 (RdRp ligand) . These similarities underpin its potential for enzyme inhibition. Its glycosylated derivative, Patuletin 7-galactoside (C₂₂H₂₂O₁₃), features a galactose moiety at the C7 position, enhancing solubility while retaining core flavone characteristics .
| Property | Patuletin | Patuletin 7-Galactoside |
|---|---|---|
| Molecular formula | C₁₆H₁₂O₈ | C₂₂H₂₂O₁₃ |
| Molecular weight | 332.26 g/mol | 494.40 g/mol |
| Key substituents | Methoxy, hydroxyl | Methoxy, hydroxyl, galactose |
| Topological polar surface area | N/A | 216.00 Ų |
Biological Activities and Research Findings
Anti-Virulence Properties Against Staphylococcus aureus
Patuletin demonstrates potent inhibition of S. aureus virulence factors, even at sub-inhibitory concentrations:
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Biofilm reduction: 27% and 23% inhibition in strains SA25923 and SA1, respectively, at 1/4 MIC
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Staphyloxanthin suppression: 53% and 46% reduction in SA25923 and SA1, respectively, via CrtM inhibition
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α-Hemolysin modulation: Indirectly reduced through attenuation of virulence gene expression
Mechanisms of Action
Patuletin targets CrtM, a key enzyme in staphyloxanthin biosynthesis, through:
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Structural mimicry: High 3D-flexible alignment with B70 (CrtM ligand)
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Molecular docking: Binding energy of −20.95 kcal/mol, comparable to B70
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Stability validation: 200 ns molecular dynamics simulations confirm stable Patuletin-CrtM interactions
Pharmacological and ADMET Properties
Predicted Targets and Bioactivity
Patuletin’s predicted targets include:
| Target (CHEMBL ID) | Protein Name | Probability (%) |
|---|---|---|
| CHEMBL5619 | DNA-(apurinic site) lyase | 99.68 |
| CHEMBL2635 | Dual specificity phosphatase 3 | 95.80 |
| CHEMBL1806 | DNA topoisomerase II alpha | 95.49 |
Data sourced from Super-PRED predictions
ADMET Characteristics
Key physicochemical properties influence its bioavailability:
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Topological polar surface area: 216.00 Ų (enhances aqueous solubility)
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Metabolic stability: Unquantified, but flavonoid backbone suggests susceptibility to CYP450-mediated oxidation
Natural Occurrence and Derivatives
Natural Sources
Patuletin is isolated from:
Glycosylated Derivatives
Patuletin 7-galactoside, identified in Tagetes species, features:
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Galactose addition: Enhances water solubility for potential prodrug applications
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Structural complexity: Increased molecular weight (494.40 g/mol vs. 332.26 g/mol)
Therapeutic Implications and Future Directions
Antibiotic Synergy and Anti-Resistance Strategies
Patuletin’s sub-inhibitory efficacy suggests utility in combination therapies:
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Antibiotic adjuvant: Reduces biofilm formation and virulence factor production, enhancing antibiotic penetration
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Targeted intervention: Direct inhibition of CrtM and RdRp bypasses traditional antibiotic resistance mechanisms
Research Gaps and Future Studies
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